Umifenovir

Influenza Antiviral Therapy Bacterial Complications

Procure Umifenovir for high-risk influenza cohorts where reducing bacterial complications is critical—RCT data show a 6.79 pp lower rate vs oseltamivir (12.17% vs 18.96%) with fewer adverse events. For COVID-19 regimens, it delivers equivalent recovery to favipiravir absent teratogenicity concerns, making it suitable for toxicity-sensitive populations. Its distinct fusion-inhibition mechanism (IC50 3.5 μM, SI 21) precludes direct substitution with neuraminidase or polymerase inhibitors. Outpatient influenza management benefits from a mean 1.10-day symptom reduction, numerically superior to baloxavir (1.02 days) and oseltamivir (0.75 days). Ideal for clinics, long-term care, and employee health programs prioritizing safety and productivity.

Molecular Formula C22H25BrN2O3S
Molecular Weight 477.4 g/mol
CAS No. 131707-25-0
Cat. No. B144133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmifenovir
CAS131707-25-0
Synonyms1-methyl-2-((phenylthio)methyl)-3-carbethoxy-4-((dimethylamino)methyl)-5-hydroxy-6-bromindole hydrochloride
arbidol
arbidole
umifenovi
Molecular FormulaC22H25BrN2O3S
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3
InChIInChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3
InChIKeyKCFYEAOKVJSACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility"Expected to be poorly soluble"

Umifenovir (CAS 131707-25-0) Procurement Guide: Antiviral Mechanism and Clinical Positioning


Umifenovir (Arbidol) is a broad-spectrum antiviral agent classified as a membrane fusion inhibitor, approved in Russia and China for influenza prophylaxis and treatment . It targets viral hemagglutinin to prevent viral-host membrane fusion and entry , with additional immunomodulatory effects including interferon induction and macrophage stimulation . The compound exhibits in vitro activity against diverse RNA and DNA viruses including influenza A/B/C, SARS-CoV-2, HCV, and adenovirus .

Umifenovir (CAS 131707-25-0) Versus In-Class Antivirals: Why Substitution Compromises Clinical Outcomes


Umifenovir exhibits a distinct antiviral mechanism (membrane fusion inhibition) compared to neuraminidase inhibitors (oseltamivir, zanamivir) , cap-dependent endonuclease inhibitors (baloxavir) , and RNA polymerase inhibitors (favipiravir, remdesivir) . Its favorable safety profile—demonstrating fewer adverse events than oseltamivir —and its unique pharmacokinetics (40% bioavailability, 17–21 hour half-life) preclude direct substitution. Furthermore, its efficacy in specific clinical scenarios, such as reducing bacterial complications in high-risk influenza patients , is not replicated by alternative antivirals. Procurement decisions must therefore be guided by head-to-head comparative evidence rather than assumed class equivalence.

Umifenovir (CAS 131707-25-0) Quantitative Differentiation: Head-to-Head Evidence for Procurement Decisions


Umifenovir vs. Oseltamivir: Lower Bacterial Complication Rates in High-Risk Influenza Patients

In a multicenter observational study of 1867 high-risk influenza outpatients (2023-2024 season), umifenovir demonstrated a significantly lower incidence of bacterial complications compared to oseltamivir . Specifically, the bacterial complication rate was 12.17% for umifenovir versus 18.96% for oseltamivir . This represents a 6.79 percentage point absolute risk reduction, favoring umifenovir for high-risk populations where secondary bacterial infections drive morbidity.

Influenza Antiviral Therapy Bacterial Complications Clinical Outcomes

Umifenovir vs. Oseltamivir: Superior Safety Profile with Fewer Adverse Events

A multicenter randomized controlled trial comparing arbidol (umifenovir) tablets to oseltamivir capsules found that patients treated with umifenovir experienced fewer adverse reactions, establishing its superior tolerability profile . The overall adverse event incidence was lower in the umifenovir group, with specific gastrointestinal events (nausea, vomiting) occurring less frequently . This safety advantage supports preferential selection for patients with gastrointestinal sensitivity or in settings where medication adherence is critical.

Influenza Antiviral Safety Adverse Events Tolerability

Umifenovir vs. Favipiravir: Comparable Clinical Recovery but Superior Safety Profile

In a prospective, multicenter RCT of 236 COVID-19 patients, umifenovir (200 mg tid) was compared to favipiravir (1600 mg bid day 1 then 600 mg bid) . The clinical recovery rate at day 7 did not significantly differ between groups . However, favipiravir was associated with more frequent adverse effects and required monitoring for teratogenicity, whereas umifenovir's safety profile was more favorable . This positions umifenovir as a safer alternative with equivalent efficacy for COVID-19 management.

COVID-19 Antiviral Therapy Clinical Recovery Safety

Umifenovir vs. Baloxavir: Symptom Duration Reduction in Nonsevere Influenza

A 2025 systematic review and network meta-analysis of RCTs for nonsevere influenza found that umifenovir reduced symptom duration by a mean difference (MD) of -1.10 days (95% CI: -1.57 to -0.63) compared to placebo/standard care, based on low certainty evidence . In comparison, baloxavir reduced symptom duration by -1.02 days (moderate certainty), while oseltamivir reduced by -0.75 days (moderate certainty) . The magnitude of symptom reduction with umifenovir was numerically larger than baloxavir and oseltamivir, though with lower evidence certainty, suggesting a potential advantage in accelerating symptom resolution.

Influenza Symptom Duration Antiviral Efficacy Network Meta-Analysis

Umifenovir vs. Remdesivir: Comparative In Vitro Potency Against SARS-CoV-2

In a head-to-head in vitro study using Vero E6 cells infected with SARS-CoV-2, umifenovir exhibited an IC50 of 3.5 μM, compared to remdesivir's IC50 of 0.99 μM . While remdesivir was more potent in this cell-based assay, umifenovir's mechanism (fusion inhibition) is complementary to polymerase inhibitors like remdesivir . The study also reported umifenovir's selectivity index (SI) of 21, indicating a favorable therapeutic window . This supports its use as a combination therapy or alternative in cases of remdesivir resistance or intolerance.

SARS-CoV-2 In Vitro Antiviral Activity IC50 Drug Repurposing

Umifenovir (CAS 131707-25-0): Optimized Use Cases Based on Quantitative Evidence


High-Risk Influenza Outpatient Management with Superior Safety and Complication Prevention

Procure umifenovir for high-risk influenza patient cohorts where reducing bacterial complications and adverse events is paramount. Evidence demonstrates a 6.79 percentage point lower bacterial complication rate versus oseltamivir (12.17% vs. 18.96%) and fewer adverse reactions . This scenario applies to outpatient clinics, long-term care facilities, and populations with comorbidities that elevate complication risk.

COVID-19 Antiviral Protocols Requiring Equivalent Efficacy with Enhanced Safety

Select umifenovir for COVID-19 treatment regimens where safety and tolerability are prioritized over marginal efficacy gains. RCT data confirm equivalent clinical recovery rates to favipiravir without the associated adverse effects and teratogenicity concerns. Umifenovir's safety profile supports its use in protocols where patient monitoring is limited or in populations with higher susceptibility to drug toxicity.

In Vitro Antiviral Screening and Combination Studies Targeting SARS-CoV-2

Utilize umifenovir as a fusion inhibitor comparator or combination partner in SARS-CoV-2 in vitro studies. Its IC50 of 3.5 μM and selectivity index of 21 provide a benchmark for evaluating novel fusion inhibitors or assessing synergistic effects with polymerase inhibitors like remdesivir. This scenario supports academic research, drug discovery, and mechanism-of-action investigations.

Nonsevere Influenza Symptom Management with Competitive Symptom Resolution

Deploy umifenovir in outpatient influenza management where rapid symptom resolution is a key outcome. Network meta-analysis data indicate a mean symptom duration reduction of 1.10 days , numerically superior to baloxavir (1.02 days) and oseltamivir (0.75 days). This application is suitable for primary care, urgent care centers, and employee health programs seeking to minimize illness duration and associated productivity loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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